molecular formula C9H23NO7P2 B12687793 (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid CAS No. 85098-96-0

(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid

Cat. No.: B12687793
CAS No.: 85098-96-0
M. Wt: 319.23 g/mol
InChI Key: LVOJNULPXOXYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid typically involves the reaction of 3-butoxypropylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

[ \text{3-Butoxypropylamine} + \text{Formaldehyde} + \text{Phosphorous acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Iminodi(methylphosphonic acid): Similar in structure but with different alkyl groups.

    Ethylenediaminetetra(methylenephosphonic acid): Contains multiple phosphonic acid groups and is used as a chelating agent.

    Nitrilotri(methylenephosphonic acid): Another bisphosphonate with different substituents.

Uniqueness

(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is unique due to its specific alkyl chain and imino group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .

Properties

CAS No.

85098-96-0

Molecular Formula

C9H23NO7P2

Molecular Weight

319.23 g/mol

IUPAC Name

[3-butoxypropyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C9H23NO7P2/c1-2-3-6-17-7-4-5-10(8-18(11,12)13)9-19(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16)

InChI Key

LVOJNULPXOXYRA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.